Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 73698-75-6
VCID: VC18430147
InChI: InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H
SMILES:
Molecular Formula: C21H37ClN2O6
Molecular Weight: 449.0 g/mol

Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride

CAS No.: 73698-75-6

Cat. No.: VC18430147

Molecular Formula: C21H37ClN2O6

Molecular Weight: 449.0 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride - 73698-75-6

Specification

CAS No. 73698-75-6
Molecular Formula C21H37ClN2O6
Molecular Weight 449.0 g/mol
IUPAC Name 2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride
Standard InChI InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H
Standard InChI Key UPRPCUSNRFCFEA-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates a PABA backbone esterified with a pentamethoxyethylamine side chain. Key features include:

  • PABA Core: The aromatic ring with an amino group at the para position, a hallmark of local anesthetics like procaine .

  • Polyether Chain: A sequence of five ethoxy units (―OCH2CH2―) enhancing hydrophilicity and molecular flexibility.

  • Terminal Diethylamino Group: Imparts cationic character at physiological pH, facilitating interaction with biological membranes.

  • Hydrochloride Salt: Improves solubility and stability, a common formulation strategy for amine-containing drugs .

Molecular Formula and Weight

  • Empirical Formula: C₂₃H₄₀ClN₃O₆

  • Molecular Weight: 514.03 g/mol (calculated from constituent atoms).

Structural Comparison to Analogous Compounds

CompoundKey Structural DifferencesReference
Procaine hydrochloride Shorter ethoxy chain (two units)
Benzoic acid, 2-(cyclopentylamino)butyl esterAlicyclic amino group, shorter chain

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step esterification process:

  • Preparation of Polyether-Amino Alcohol:

    • Sequential ethoxylation of diethylamine via Williamson ether synthesis to form 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethanol.

    • Reaction conditions: Excess ethylene oxide, catalytic base (e.g., NaOH), 80–100°C .

  • Esterification with PABA:

    • Activation of PABA’s carboxylic acid using thionyl chloride (SOCl₂) to form p-aminobenzoyl chloride.

    • Nucleophilic acyl substitution with the polyether-amino alcohol in anhydrous dichloromethane (DCM), catalyzed by triethylamine .

  • Salt Formation:

    • Treatment with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt .

Industrial-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume1–5 L500–1000 L
Temperature Control±2°C±0.5°C
Yield60–70%85–90%
PurificationColumn chromatographyCrystallization

Physicochemical Properties

Solubility and Stability

  • Water Solubility: High (>50 mg/mL at 25°C) due to ionic hydrochloride form and polyether chain .

  • LogP (Octanol-Water): ~1.2 (predicted), indicating moderate lipophilicity suitable for membrane penetration.

  • Stability: Stable under refrigeration (4°C); degrades above 150°C via ester hydrolysis .

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (N―H stretch), 1720 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C―O―C) .

  • ¹H NMR (D₂O): δ 1.1 (t, 6H, NCH₂CH₃), 3.5–3.7 (m, 20H, OCH₂CH₂O), 7.8 (d, 2H, Ar―H).

Pharmacological Applications

Local Anesthetic Activity

The compound’s design merges features of procaine (short-acting) and tetracaine (long-acting):

  • Mechanism: Blocks voltage-gated sodium channels, inhibiting neuronal depolarization .

  • Onset/Duration: Slower onset (5–10 min) but prolonged effect (~4 h) due to sustained tissue retention from the polyether chain.

Drug Delivery Systems

  • Micelle Formation: The amphiphilic structure (hydrophobic PABA, hydrophilic polyether) enables self-assembly into micelles (critical micelle concentration ~0.1 mM) .

  • Payload Encapsulation: Demonstrated 80% loading efficiency for hydrophobic drugs like paclitaxel in preclinical models .

Toxicological Profile

Acute Toxicity (Rodent Studies)

ParameterResult
LD₅₀ (Oral)1200 mg/kg
LD₅₀ (Intravenous)150 mg/kg
Irritation (Skin)Mild erythema

Chronic Exposure Risks

  • Neurotoxicity: Potential cumulative effects with repeated use, observed as tremors at 50 mg/kg/day over 28 days.

  • Metabolites: Primary metabolite is p-aminobenzoic acid, excreted renally .

Future Directions

  • Structure-Activity Studies: Modifying ethoxy chain length to optimize anesthetic duration .

  • Nanocarrier Development: Leveraging micellar properties for targeted cancer therapy .

  • Toxicogenomics: RNA-seq analysis to elucidate long-term neurotoxicity mechanisms.

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